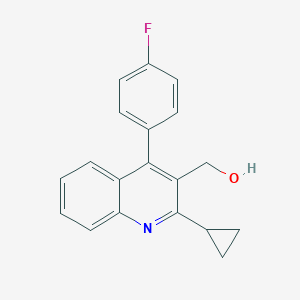
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one typically involves the acetylation of 4-hydroxypiperidine. One common method is the reaction of 4-hydroxypiperidine with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The acetyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,4-Diketopiperidine.
Reduction: 1,4-Dihydroxypiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.
1,4-Dihydropyridine: A related compound with diverse pharmaceutical applications.
Uniqueness
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is unique due to its dual acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.
Eigenschaften
CAS-Nummer |
132945-52-9 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
InChI-Schlüssel |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Kanonische SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Synonyme |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)


![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)








